molecular formula C20H17F3N2O4 B1215139 1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester CAS No. 200345-93-3

1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester

Cat. No.: B1215139
CAS No.: 200345-93-3
M. Wt: 406.4 g/mol
InChI Key: YMEXYIFTFLKKQK-UHFFFAOYSA-N
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Description

CGS-7181, also known as ethyl 2-hydroxy-1-[(4-methylphenyl)amino]oxo]-6-trifluoromethyl-1H-indole-3-carboxylate, is a small molecule drug initially developed by Novartis Pharma AG. It is a potassium channel agonist, specifically targeting large-conductance calcium-activated potassium channels (BKCa channels). This compound has been studied for its potential therapeutic applications, particularly in the treatment of urogenital diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGS-7181 involves several key steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Carboxylate Ester: The carboxylate ester is formed through esterification, typically using an alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of CGS-7181 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

CGS-7181 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

CGS-7181 exerts its effects by activating large-conductance calcium-activated potassium channels (BKCa channels). This activation leads to an increase in potassium ion efflux, resulting in hyperpolarization of the cell membrane. The hyperpolarization reduces cellular excitability and can induce cell death in certain cell types, such as glioma cells. The compound’s mechanism of action involves the binding to the BKCa channel and inducing a conformational change that opens the channel .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGS-7181 is unique in its specific activation of BKCa channels and its potential therapeutic applications in urogenital diseases. Compared to similar compounds, CGS-7181 has shown distinct cytotoxic properties in glioma cells, making it a valuable tool for studying cell death mechanisms and developing new therapeutic agents .

Properties

CAS No.

200345-93-3

Molecular Formula

C20H17F3N2O4

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 2-hydroxy-1-[(4-methylphenyl)carbamoyl]-6-(trifluoromethyl)indole-3-carboxylate

InChI

InChI=1S/C20H17F3N2O4/c1-3-29-18(27)16-14-9-6-12(20(21,22)23)10-15(14)25(17(16)26)19(28)24-13-7-4-11(2)5-8-13/h4-10,26H,3H2,1-2H3,(H,24,28)

InChI Key

YMEXYIFTFLKKQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C)O

Synonyms

CGS 7181
CGS-7181
CGS7181
ethyl 2-hydroxy-1-(((4-methylphenyl)amino)oxo)-6-trifluoromethyl-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester
Reactant of Route 3
Reactant of Route 3
1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester
Reactant of Route 4
Reactant of Route 4
1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester
Reactant of Route 5
Reactant of Route 5
1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester
Reactant of Route 6
1H-Indole-3-carboxylic acid, 1-(((4-methylphenyl)amino)carbonyl)-2-hydroxy-6-(trifluoromethyl)-, ethyl ester

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